An In-depth Technical Guide to 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine (CAS 412344-70-8)
An In-depth Technical Guide to 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine (CAS 412344-70-8)
A Note on Data Availability: As of early 2026, detailed experimental data specifically for 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine is not extensively available in public literature. This guide, therefore, adopts a first-principles approach, synthesizing information from well-documented, structurally related analogues—namely 5,5'-Dibromo-2,2'-bipyridine and various dimethyl-2,2'-bipyridine isomers—to provide a robust predictive overview for researchers. This document is intended to serve as an expert-level guide for those looking to synthesize or utilize this specific compound, grounding its predictions in established chemical principles and data from closely related molecules.
Introduction: The 2,2'-Bipyridine Scaffold and the Impact of Substitution
The 2,2'-bipyridine (bpy) framework is a cornerstone of coordination chemistry and materials science. Its bidentate, N,N'-chelating nature allows for the formation of stable complexes with a vast array of metal ions. These complexes are central to applications ranging from catalysis and organic light-emitting diodes (OLEDs) to photovoltaics and biomedical diagnostics.[1][2]
The functionalization of the bipyridine ring system is a powerful strategy for tuning the steric and electronic properties of the resulting ligands and their metal complexes. For the target molecule, 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine , the substitution pattern is key to its anticipated properties:
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5,5'-Dibromo Groups: The bromine atoms at the 5 and 5' positions are electron-withdrawing, which can significantly alter the electronic properties of the ligand. They also serve as versatile synthetic handles for further functionalization through cross-coupling reactions like Stille or Suzuki couplings, allowing for the construction of more complex molecular architectures.[1]
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3,3'-Dimethyl Groups: The methyl groups at the 3 and 3' positions introduce steric hindrance near the coordinating nitrogen atoms. This steric bulk can influence the geometry of the resulting metal complexes, potentially enforcing distorted coordination spheres, which can be desirable in tuning catalytic activity or photophysical properties.[3]
This unique combination of steric and electronic modifications makes 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine a compelling target for researchers seeking to develop novel catalysts, functional materials, and molecular devices.
Predicted Physicochemical and Spectroscopic Properties
While direct experimental data is scarce, we can predict the core properties of 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine by comparing it to its parent compounds.
| Property | 5,5'-Dibromo-2,2'-bipyridine | 5,5'-Dimethyl-2,2'-bipyridine | Predicted: 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine | Rationale for Prediction |
| CAS Number | 15862-18-7 | 1762-34-1 | 412344-70-8 | N/A |
| Molecular Formula | C₁₀H₆Br₂N₂ | C₁₂H₁₂N₂ | C₁₂H₁₀Br₂N₂ | Based on chemical structure. |
| Molecular Weight | 313.98 g/mol [4] | 184.24 g/mol | 342.03 g/mol | Calculated from the molecular formula. |
| Appearance | White to Off-White Solid[5] | White to Yellow Powder/Crystal | Predicted: White to Off-White Crystalline Solid | Similar to other solid bipyridine derivatives. |
| Melting Point | 226 - 227 °C | 114-117 °C | Predicted: >200 °C | The addition of methyl groups may slightly lower the melting point compared to the dibromo analogue, but the overall high molecular weight and rigidity suggest a high melting point. |
| Solubility | Insoluble in water; soluble in some organic solvents like CH₂Cl₂[5] | Soluble in DMF, DMSO, Ethanol | Predicted: Soluble in chlorinated solvents (DCM, Chloroform), THF, and hot DMF/DMSO; poorly soluble in water and alkanes. | The nonpolar methyl and bromo groups should enhance solubility in organic solvents over the unsubstituted bipyridine core. |
Predicted Spectroscopic Data:
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¹H NMR: The proton NMR spectrum is expected to show two distinct aromatic signals, likely singlets or narrow doublets, due to the high degree of substitution. The methyl groups would appear as a sharp singlet in the aliphatic region (around 2.0-2.5 ppm).
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¹³C NMR: The carbon NMR would reveal six distinct signals for the aromatic carbons and one for the methyl carbons. The carbons bearing bromine atoms would be significantly shifted compared to the unsubstituted analogue.
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IR Spectroscopy: Key vibrational modes would include C-H stretching from the aromatic and methyl groups, aromatic ring stretching vibrations (typically in the 1400-1600 cm⁻¹ region), and a C-Br stretching vibration at lower wavenumbers (around 600-700 cm⁻¹)[5].
Synthesis and Purification: A Proposed Methodology
A plausible and efficient synthesis of 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine would likely start from a suitably substituted pyridine precursor, followed by a homo-coupling reaction. A proposed synthetic workflow is detailed below.
Proposed Synthetic Pathway
Caption: Proposed synthetic workflow for 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine.
Detailed Experimental Protocol (Predictive)
Causality and Rationale: This multi-step synthesis is designed based on established transformations in pyridine chemistry. The choice of a nickel-catalyzed homo-coupling (a variation of a Wurtz or Ullmann-type reaction) is based on its proven effectiveness for synthesizing symmetrical bipyridines from 2-halopyridine precursors.[6]
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Synthesis of 2-Bromo-3-methylpyridine:
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Rationale: Creation of the first key building block. The Sandmeyer reaction is a classic and reliable method for converting an amino group on an aromatic ring to a bromide.
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Procedure: To a cooled (0-5 °C) solution of 2-amino-3-methylpyridine in aqueous HBr, add a solution of sodium nitrite (NaNO₂) dropwise. After stirring, add a solution of copper(I) bromide (CuBr) in HBr. Allow the reaction to warm to room temperature and then heat gently to ensure complete reaction. Extract the product with an organic solvent, wash, dry, and purify by distillation or chromatography.
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Synthesis of 2,5-Dibromo-3-methylpyridine:
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Rationale: Introduction of the second bromine atom, which will be at the 5-position of the final product. Electrophilic bromination of the pyridine ring is directed by the existing substituents.
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Procedure: Dissolve 2-bromo-3-methylpyridine in concentrated sulfuric acid. Add bromine (Br₂) portion-wise while maintaining a controlled temperature. Heat the mixture to drive the reaction to completion. Carefully pour the reaction mixture onto ice, neutralize with a base (e.g., NaOH), and extract the product. Purify via column chromatography.
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Synthesis of 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine:
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Rationale: The key C-C bond-forming step. A zero-valent nickel species, generated in situ from a Ni(II) precursor and a reducing agent like zinc powder, is a highly effective catalyst for the homo-coupling of aryl halides.[7]
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Procedure: In an inert atmosphere glovebox or using Schlenk techniques, combine 2,5-dibromo-3-methylpyridine, nickel(II) chloride-bis(triphenylphosphine) (NiCl₂(PPh₃)₂), and excess zinc powder in anhydrous DMF. Heat the mixture (e.g., to 80 °C) and stir until the starting material is consumed (monitor by TLC or GC-MS). Cool the reaction, filter off the excess zinc, and partition the product between water and an organic solvent (e.g., ethyl acetate). Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
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Purification: The crude product should be purified by silica gel column chromatography, eluting with a gradient of hexanes and ethyl acetate, to yield the final product as a solid. Recrystallization can be performed for further purification.
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Reactivity and Applications
The true value of 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine lies in its potential as a sophisticated building block.
Key Reactions
The two bromine atoms are prime sites for metal-catalyzed cross-coupling reactions. This allows for the symmetrical or asymmetrical extension of the bipyridine core.
Caption: Key reaction pathways for 5,5'-Dibromo-3,3'-dimethyl-2,2'-bipyridine.
Potential Applications
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Asymmetric Catalysis: When chelated to a metal center, the steric bulk from the 3,3'-dimethyl groups can create a chiral-like environment around the metal. This can be exploited in asymmetric catalysis, where the ligand influences the stereochemical outcome of a reaction.[3]
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Functional Materials (OLEDs/Photovoltaics): The dibromo functionality allows for the attachment of various chromophoric or electron-donating/accepting groups.[1][2] This makes the ligand a versatile platform for creating emissive materials for OLEDs or light-harvesting dyes for dye-sensitized solar cells (DSSCs). The steric hindrance may prevent aggregation-caused quenching, potentially improving solid-state luminescence.
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Supramolecular Chemistry: The rigid and well-defined geometry of this ligand makes it an excellent candidate for constructing complex supramolecular structures like molecular knots, catenanes, or metal-organic frameworks (MOFs).[1]
Safety and Handling
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Hazard Classification (Predicted): Expected to cause skin and serious eye irritation.[4] May be harmful if inhaled or swallowed.
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Personal Protective Equipment (PPE):
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Eye Protection: Wear safety glasses with side shields or chemical goggles.
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Hand Protection: Handle with compatible chemical-resistant gloves.
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Skin and Body Protection: Wear a lab coat.
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Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Avoid generating dust.
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Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials like strong oxidizing agents.
References
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Efficient stereoselective synthesis of chiral 3,3′-dimethyl-(2,2′-bipyridine)-diol ligand and applications in FeII-catalysis. Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]
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Spectroscopic studies on some compounds (including dimorphic solids) of platinum(II) with 2,2′-bipyridyl and its analogues. Journal of the Chemical Society, Dalton Transactions (RSC Publishing). Available from: [Link]
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A scalable synthesis of 5,5'-dibromo-2,2'-bipyridine and its stepwise functionalization via Stille couplings. PubMed. Available from: [Link]
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Synthesis and spectroscopic characterization of CN-substituted bipyridyl complexes of Ru(II). PubMed. Available from: [Link]
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Synthesis and Spectroscopic Characterization of CN-Substituted Bipyridyl Complexes of Ru(II). Inorganic Chemistry - ACS Publications. Available from: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. MDPI. Available from: [Link]
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Vibrational Spectroscopic Investigation of 2,2'-Bipyridine Adsorbed on Loughlinite from Aqueous Suspensions. Asian Journal of Chemistry. Available from: [Link]
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4,4'-Bis(Chloromethyl)-2,2'-Bipyridine. Organic Syntheses Procedure. Available from: [Link]
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(PDF) Asymmetrically Substituted and π-Conjugated 2,2'-Bipyridine Derivatives: Synthesis, Spectroscopy, Computation, and Crystallography. ResearchGate. Available from: [Link]
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Preparation of 5-Brominated and 5,5'-Dibrominated 2,2'-Bipyridines and 2,2'-Bipyrimidines. The Journal of Organic Chemistry - ACS Publications. Available from: [Link]
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Recent Progress on the Synthesis of Bipyridine Derivatives. Preprints.org. Available from: [Link]
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A scalable synthesis of 5,5′-dibromo-2,2′-bipyridine and its stepwise functionalization via Stille couplings. Research Explorer - The University of Manchester. Available from: [Link]
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5,5'-Dibromo-2,2'-bipyridine. PubChem. Available from: [Link]
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On the variability of experimental data in macromolecular crystallography. PubMed - NIH. Available from: [Link]
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Octadecyl 4-formylbenzoate Properties. EPA. Available from: [Link]
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